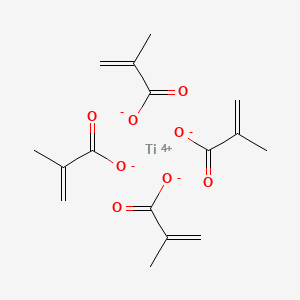

Titanium(4+) methacrylate

Description

Properties

CAS No. |

94275-87-3 |

|---|---|

Molecular Formula |

C16H20O8Ti |

Molecular Weight |

388.19 g/mol |

IUPAC Name |

2-methylprop-2-enoate;titanium(4+) |

InChI |

InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |

InChI Key |

OZEJSNMTATYGKV-UHFFFAOYSA-J |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Titanium(IV) Alkoxides with Methacrylic Acid

The most widely reported method for preparing Titanium(IV) methacrylate involves the reaction of titanium(IV) alkoxides with methacrylic acid. Specifically, titanium(IV) tetraisopropoxide (Ti(O-iPr)4) is reacted with methacrylic acid (MAA) under controlled conditions to form the titanium methacrylate complex.

$$

\text{Ti(OR)}4 + \text{MAA} \rightarrow \text{Ti(MAA)}4 + 4 \text{ROH}

$$

Where OR represents the alkoxide group (e.g., isopropoxide), and ROH is the corresponding alcohol released.

- Methyl methacrylate (MMA) and methacrylic acid are mixed in a prescribed molar ratio.

- Titanium(IV) tetraisopropoxide is added to the mixture with a molar ratio of [MAA]/[Ti4+] = 4.

- The mixture is allowed to stand at ambient temperature for 1 hour, during which an exothermic neutralization reaction occurs, forming the Ti4+-methacrylate complex and releasing alcohol.

- Benzoyl peroxide (BPO) is then added as a polymerization initiator.

- The mixture is poured into molds and bulk polymerized at 70°C for 2 hours, followed by 24 hours at 95°C under dry nitrogen.

- The resulting ionomer is dried under vacuum at 95°C for 24 hours to remove residual alcohol and impurities.

This method yields transparent ionomers with titanium(IV) ions coordinated to the carboxylate groups of methacrylic acid, acting as crosslinkers in the polymer matrix.

Coordination Chemistry and Structure

Infrared (IR) spectroscopy confirms the coordination between Ti4+ and the carboxylate (-COO-) groups of methacrylic acid. Two absorption peaks at approximately 1548 cm⁻¹ and 1580 cm⁻¹ correspond to asymmetric stretching of the coordinated carboxylate groups, indicating bidentate coordination modes (chelating or bridging) between Ti4+ and methacrylate ligands.

The coordination mode affects the viscoelastic and optical properties of the resulting materials, with titanium(IV) coordination leading to strong UV absorption and enhanced thermal stability.

Alternative Hybrid Preparation via Sol-Gel Process

Another approach involves hybrid materials where Titanium(IV) methacrylate units are incorporated into polymeric matrices via sol-gel techniques. For example, poly(methyl methacrylate) (PMMA) is combined with SiO2-TiO2 particles through an in situ sol-gel process, leading to hybrid coatings with Ti-O-Si bonding.

- Titanium alkoxide precursors undergo hydrolysis and condensation reactions with silicate species.

- The hybrid material is formed with Ti-O-Si bonds confirmed by Raman and FTIR spectroscopy.

- Thermal analysis shows enhanced thermal stability due to the inorganic crosslinking.

This method is more complex but yields materials with improved mechanical and chemical resistance, suitable for specialized applications such as nanosatellite coatings.

Summary Table of Preparation Methods

Detailed Research Results

Spectroscopic Characterization

- IR Spectroscopy: Peaks at 1548 cm⁻¹ and 1580 cm⁻¹ indicate asymmetric stretching of carboxylate groups coordinated to Ti4+.

- Raman Spectroscopy: Presence of Ti-O bonds detected between 130 cm⁻¹ and 640 cm⁻¹.

- FTIR Spectroscopy: Bands at ~1728 cm⁻¹ (C=O) and 1242 cm⁻¹ (C-C-O) confirm methacrylate groups; Ti-O-Si bonds appear between 900 and 1100 cm⁻¹ in hybrid materials.

Thermal and Mechanical Properties

- Titanium(IV) methacrylate ionomers exhibit rubbery states up to 350°C with enhanced heat resistance.

- Storage modulus (E') increases with Ti4+ content, indicating stronger crosslinking.

- Thermal degradation studies reveal higher decomposition temperatures for hybrid materials due to inorganic crosslinking.

Reaction Observations

- Immediate color change and exothermic reaction upon mixing Ti alkoxide with methacrylic acid indicate rapid complex formation.

- Alcohol byproducts (e.g., isopropanol) are generated and must be removed to prevent plasticization effects.

- The polymerization temperature is carefully controlled to be above the glass transition temperature (Tg) of the polymer for optimal network formation.

Chemical Reactions Analysis

Coordination-Driven Crosslinking in Polymers

Titanium(4+) methacrylate facilitates crosslinking in polymers like poly(methyl methacrylate) (PMMA) through coordination with carboxylate groups. Key findings include:

Table 1: Crosslinking Effects in PMMA-Ti⁴⁺ Composites

Infrared (IR) spectroscopy confirms Ti⁴⁺ coordination with methacrylate’s carbonyl groups, evidenced by shifts in C=O stretching frequencies (1729 cm⁻¹ → 1548–1580 cm⁻¹) . X-ray photoelectron spectroscopy (XPS) further reveals Ti–O bond formation at 530.5 eV .

Photocatalytic Activity

This compound composites exhibit UV-driven photocatalytic activity due to charge-transfer interactions between Ti⁴⁺ and methacrylate ligands.

Table 2: Photocatalytic Performance of PMMA-Ti⁴⁺ Composites

| Composite Type | Light Range | Degradation Efficiency* | Key Feature |

|---|---|---|---|

| Ti₈O₂-PMMA | UV (365 nm) | 92% | High surface area, active Ti–O clusters. |

| Ti₆O₄-PMMA | UV/Visible | 85% | Dual-range activity via ligand-to-metal charge transfer. |

| Ru(III)-PMMA | Visible (450 nm) | 78% | Limited Ti⁴⁺ contribution. |

*Tested using methylene blue degradation over 120 minutes.

The photocatalytic mechanism involves:

These reactive species degrade organic pollutants .

Stability and Hydrolysis Resistance

This compound demonstrates exceptional hydrolytic stability compared to alkoxy titanium complexes. Quartz crystal microbalance (QCM) studies show minimal mass loss (~2%) after prolonged water exposure, attributed to robust Ti–O–C bonds . In contrast, TiCl₄-based hybrids undergo rapid hydrolysis .

Scientific Research Applications

Titanium(4+) methacrylate is a coordination compound featuring titanium in a +4 oxidation state, combined with ligands such as 2-methylprop-2-enoate and propan-2-olate. The arrangement of these ligands gives the compound unique properties, lending to its stability and reactivity, making it applicable in materials science and catalysis.

Scientific Research Applications

Synthesis

this compound is synthesized through the reaction of titanium tetrachloride with methacrylic acid and isopropanol, which results in titanium methacrylate triisopropoxide and hydrochloric acid as a byproduct. Continuous flow reactors can be used in industrial settings to maintain the quality and yield of the compound.

Polymer Composite Applications

this compound can form strong bonds with polymers like poly(methyl methacrylate) (PMMA), enhancing the mechanical properties of the resulting composites, making them useful for applications requiring strength and durability. Studies show that incorporating titanium nanoparticles improves antibacterial efficacy in dental applications. PMMA composites with titanium(IV) show potential for UV-driven photocatalysis, and their activity can be extended to the visible range through structural modifications .

Dental Applications

Titanium compounds, including this compound, have biocompatibility, especially in dental applications. Titanium dioxide nanoparticles incorporated into PMMA enhance antibacterial properties and mechanical strength, making them suitable for denture bases and other medical devices.

Crosslinking Agent

Titanium(IV) ions can crosslink molecular chains, leading to high heat resistance in the host polymer .

Photopolymerization

Nano-sized titanium dioxide can initiate the polymerization of methyl methacrylate .

Table of this compound and Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Titanium(4+) tetrapropan-2-olate | Similar structure, lacks 2-methylprop-2-enoate ligand | Lacks specific reactivity associated with methacrylate |

| Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate | Contains different ligands affecting reactivity | Different coordination environment alters catalytic properties |

| Titanium(4+) octadecanoate propan-2-olate | Features longer chain carboxylate ligand | Affects solubility and hydrophobicity compared to shorter chains |

Mechanism of Action

The mechanism by which titanium(4+) methacrylate exerts its effects depends on the specific application. In catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate ligands can undergo radical polymerization, leading to the formation of polymeric chains. In biomedical applications, the compound’s biocompatibility and ability to form stable coatings are crucial for its effectiveness.

Comparison with Similar Compounds

Comparison with Similar Titanium(4+) Compounds

Structural and Functional Comparisons

Below is a comparative analysis of titanium(4+) methacrylate with structurally related titanium compounds:

Research Findings and Key Differentiators

This compound vs. Titanium Tetrachloride

- Reactivity : Titanium tetrachloride (TiCl₄) is highly reactive and corrosive, limiting its use in biomedical applications. In contrast, methacrylate derivatives are engineered for biocompatibility, as seen in coatings that reduce protein adsorption and prevent biofilm formation on titanium implants .

- Applications : TiCl₄ is primarily used in industrial catalysis and TiO₂ production , whereas methacrylate clusters enable cross-linked polymers with tailored mechanical properties .

This compound vs. Titanium Alkoxides (e.g., Ti(OiPr)₄)

- Functionality : Methacrylate ligands provide polymerizable vinyl groups absent in Ti(OiPr)₄, allowing covalent integration into organic matrices .

- Stability : Alkoxides like Ti(OiPr)₄ hydrolyze rapidly, requiring anhydrous conditions. Methacrylate clusters exhibit controlled reactivity, balancing stability and functionality .

Titanium-Phosphonate Clusters with Mixed Ligands

Methacrylate-phosphonate clusters (e.g., Ti₅O(OiPr)₁₁(OMc)(O₃PR)₃) incorporate diverse R groups (e.g., Br, CH=CH₂), enabling post-synthetic modifications. This versatility surpasses acetate-based analogs, which lack reactive sites for polymerization .

Biological Activity

Titanium(4+) methacrylate is a coordination compound characterized by titanium in the +4 oxidation state, combined with methacrylate ligands. Its unique properties arise from the specific arrangement of these ligands, which include 2-methylprop-2-enoate and propan-2-olate. This compound has garnered attention for its potential applications in biomedical fields, particularly due to its biocompatibility and antimicrobial properties.

Biocompatibility

Research indicates that this compound exhibits significant biocompatibility, particularly in dental applications. Studies have shown that titanium-containing compounds can integrate well with biological tissues and are less likely to elicit adverse reactions. For instance, titanium dioxide nanoparticles incorporated into poly(methyl methacrylate) (PMMA) have demonstrated enhanced mechanical strength and antibacterial properties, making them suitable for denture bases and other medical devices.

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated through various studies. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In a study involving composite materials made from PMMA and this compound, the antimicrobial effectiveness was assessed using standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated a bactericidal effect exceeding 99% against these strains when tested at concentrations of 2% (w/v) .

Comparative Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| This compound | S. aureus | >99% |

| This compound | E. coli | >99% |

| Silver-Doped Titanium Dioxide | S. mutans | Significant improvement over control |

This table illustrates the comparative effectiveness of this compound against common bacterial strains in comparison to other titanium-based compounds.

Cytotoxicity Studies

Cytotoxicity assessments have shown that composites containing this compound exhibit low cytotoxic effects on human cells. For example, MTT assays conducted on L929 murine fibroblast cell lines confirmed that these composites do not significantly harm cell viability, indicating their potential for safe use in medical applications .

The synthesis of this compound typically involves the reaction of titanium tetrachloride with methacrylic acid and isopropanol, producing titanium methacrylate triisopropoxide along with hydrochloric acid as a byproduct. The reaction scheme can be summarized as follows:

- Reactants : Titanium tetrachloride + Methacrylic acid + Isopropanol

- Products : Titanium methacrylate triisopropoxide + HCl

The mechanism of action for its antimicrobial properties is believed to involve the generation of reactive oxygen species (ROS), which induce oxidative stress in bacterial cells, leading to cell death .

Case Study 1: Dental Applications

In a clinical study assessing the performance of denture base materials incorporating this compound, researchers found that these materials not only improved mechanical properties but also exhibited significant antibacterial activity against oral pathogens. This dual functionality enhances the longevity and safety of dental prosthetics.

Case Study 2: Composite Materials

Another investigation involved embedding microcrystals of this compound into PMMA matrices at varying concentrations (2 wt%, 5 wt%, 10 wt%, and 20 wt%). The resulting composites demonstrated enhanced antimicrobial properties while maintaining structural integrity, making them promising candidates for various biomedical applications .

Q & A

Q. What standardized protocols are recommended for synthesizing titanium(4+) methacrylate to ensure reproducibility?

Synthesis should follow rigorous stoichiometric control under inert conditions (e.g., argon atmosphere) to prevent hydrolysis or oxidation. Use titanium(IV) precursors like titanium isopropoxide, and characterize intermediates via FTIR or NMR to confirm methacrylate ligand coordination . Document reaction parameters (temperature, solvent purity, molar ratios) in detail, aligning with IUPAC guidelines for metal-organic complexes. For reproducibility, include error margins for yield calculations and validate purity via elemental analysis .

Q. How can researchers differentiate this compound from analogous titanium-methacrylic acid complexes spectroscopically?

Employ a combination of:

- FTIR : Look for ν(C=O) shifts (1650–1700 cm⁻¹) indicating coordination versus free carboxylic acid.

- XPS : Ti 2p₃/₂ binding energy (~458–459 eV for Ti⁴⁺) and O 1s peaks to distinguish chelation modes .

- Raman spectroscopy : Methacrylate’s C=C stretch (~1635 cm⁻¹) intensity changes upon metal coordination .

Always compare with reference spectra from databases like NIST Chemistry WebBook and validate with synthetic controls.

Q. What are the critical stability factors for this compound in aqueous versus non-aqueous solvents?

Stability depends on:

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity of this compound in polymerization studies?

Contradictions often arise from:

- Varied initiator systems : Free-radical vs. anionic polymerization mechanisms yield differing kinetics.

- Trace moisture : Even ppm-level H₂O degrades Ti⁴⁺ complexes, altering reaction pathways.

Methodological resolution :

Replicate studies under strict anhydrous conditions (e.g., Schlenk line).

Use gel permeation chromatography (GPC) to compare molecular weight distributions across studies.

Apply Arrhenius analysis to isolate temperature-dependent catalytic effects .

Publish full experimental metadata (e.g., glovebox O₂/H₂O levels) to enable cross-study validation .

Q. What computational methods best predict the coordination geometry of this compound in hybrid materials?

Combine:

- DFT calculations : Optimize geometries using B3LYP/6-31G* for ligands and LANL2DZ for Ti.

- Molecular Dynamics (MD) : Simulate solvent effects on ligand dissociation (e.g., in DMF vs. toluene).

Validate predictions against EXAFS (Ti-O bond distances) and single-crystal XRD (if crystallizable) . Open-source tools like ORCA or Gaussian are recommended for transparency .

Q. How to design experiments isolating the role of this compound in photopolymerization without confounding variables?

Stepwise approach :

Control experiments : Compare polymerization rates with/without Ti⁴⁺ methacrylate under identical UV intensity (measured by radiometry).

Quenching studies : Use TEMPO to trap free radicals, confirming Ti⁴⁺’s redox role.

In-situ FTIR : Monitor C=C conversion (6165 cm⁻¹ peak decay) to quantify catalytic efficiency .

Report light source specifications (wavelength, irradiance) and use actinometry for dose calibration .

Data Analysis & Reporting Guidelines

Q. What statistical methods resolve batch-to-batch variability in this compound synthesis?

Apply:

- ANOVA : Compare yields/purity across ≥3 independent syntheses.

- Principal Component Analysis (PCA) : Identify outlier batches using spectroscopic/kinetic data.

- Grubbs’ test : Detect anomalous data points in reproducibility studies .

Include raw datasets in supplementary materials, adhering to FAIR principles .

Q. How to ethically reconcile conflicting literature claims about this compound’s biocompatibility?

- Systematic review : Use PRISMA guidelines to assess in vitro vs. in vivo toxicity studies.

- Meta-analysis : Pool data from ≥5 independent studies, weighting by sample size and methodology rigor.

- Conflict declaration : Disclose funding sources (e.g., industry vs. academic) influencing biocompatibility interpretations .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques for this compound

Table 2 : Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.